molecular formula C22H17ClN2O3S B1442122 1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide CAS No. 1001915-86-1

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide

Cat. No. B1442122
M. Wt: 424.9 g/mol
InChI Key: RQULMJCVRLYNEB-UHFFFAOYSA-N
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Patent
US08101603B2

Procedure details

Sodium tert-butoxide (47.4 g, 493 mmol) was added in one portion to a 1 L flask containing methyl {[methyl(phenyl)amino]sulfonyl}acetate (40.0 g, 164 mmol) and dissolved in dioxane (658 ml) at 0° C. After 15 min., 7-bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one (52.7 g, 164 mmol) was added followed by palladium(II) acetate (1.846 g, 8.22 mmol) and tri-t-butylphosphonium tetrafluoroborate (7.16 g, 24.66 mmol). The resulting suspension was degassed by sparging with nitrogen for 30 min. Then, the mixture was heated to 90° C. in a pre-warmed bath and left to stir for 1 h. Then, the reaction flask was cooled to 50° C., 1M NaOH (500 mL) was added and the solution was stirred for 1 h. Then, the solution was diluted with saturated aqueous sodium hydrogen carbonate (800 mL) and extracted with dichloromethane (3×500 mL). The combined organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography (EtOAc/Hexanes gradient) to afford the title compound as a pale yellow solid. 1H NMR (600 MHz, DMSO-D6) δ 8.99 (d, 1H); 8.47 (m, 1H); 8.17 (s, 1H); 7.81 (s, 2H); 7.47 (d, 1H); 7.32 (m, 5H); 7.21 (m, 1H); 4.75 (s, 2H); 3.24 (s, 3H). LRMS (APCI) calculated for C22H18ClN2O3S [M+H]+, 425.1; found 425.0.
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
52.7 g
Type
reactant
Reaction Step Three
Quantity
7.16 g
Type
reactant
Reaction Step Four
Quantity
658 mL
Type
solvent
Reaction Step Five
Quantity
1.846 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].[CH3:7][N:8]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[S:9]([CH2:12][C:13](OC)=O)(=[O:11])=[O:10].BrC1[CH:25]=[CH:26][C:27]2[CH:38]=[CH:37][C:31]3=[N:32][CH:33]=[C:34]([Cl:36])[CH:35]=[C:30]3[C:29](=[O:39])[C:28]=2[CH:40]=1.F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:36][C:34]1[CH:35]=[C:30]2[C:29](=[O:39])[C:28]3[CH:40]=[C:13]([CH2:12][S:9]([N:8]([CH3:7])[C:17]4[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=4)(=[O:10])=[O:11])[CH:25]=[CH:26][C:27]=3[CH:38]=[CH:37][C:31]2=[N:32][CH:33]=1 |f:0.1,4.5,7.8.9|

Inputs

Step One
Name
Quantity
47.4 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
CN(S(=O)(=O)CC(=O)OC)C1=CC=CC=C1
Step Three
Name
Quantity
52.7 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(C=3C(=NC=C(C3)Cl)C=C2)=O)C1
Step Four
Name
Quantity
7.16 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Step Five
Name
Quantity
658 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
1.846 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
to stir for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting suspension was degassed
CUSTOM
Type
CUSTOM
Details
by sparging with nitrogen for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction flask was cooled to 50° C.
ADDITION
Type
ADDITION
Details
1M NaOH (500 mL) was added
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
Then, the solution was diluted with saturated aqueous sodium hydrogen carbonate (800 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (EtOAc/Hexanes gradient)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)C=CC1=C(C2=O)C=C(C=C1)CS(=O)(=O)N(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.